molecular formula C17H20N4O3 B2775839 (5-Cyclopropylisoxazol-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 1797063-72-9

(5-Cyclopropylisoxazol-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2775839
M. Wt: 328.372
InChI Key: NFGDCDDXOHUEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Cyclopropylisoxazol-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C17H20N4O3 and a molecular weight of 328.3721. It is not intended for human or veterinary use and is for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are related compounds with similar structures for which synthesis methods have been described2. For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described2.



Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropylisoxazole ring attached to a piperidine ring via a methanone group. The piperidine ring is also attached to a methylpyridazine group via an ether linkage1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, given its structure, it’s likely that it could participate in reactions typical of isoxazoles, piperidines, and pyridazines.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available data. However, based on its molecular weight of 328.3721, we can infer that it’s a relatively small molecule, which could influence its solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds with similar structural motifs, such as isoxazolyl and piperidinyl groups, focuses on novel synthetic routes and structural elucidation. For instance, the synthesis and structural exploration of bioactive heterocycles, including oxazolines and isoxazoles, have been studied for their potential biological activities. These compounds are often characterized using techniques such as IR, NMR, LC-MS, and X-ray diffraction studies to confirm their structures and evaluate their stability based on intermolecular hydrogen bonds (Prasad et al., 2018).

Pharmacological Activities

Compounds featuring cyclopropyl, isoxazolyl, and piperidinyl groups have been evaluated for a variety of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant effects. For example, novel oxazolidinones with piperazinyl rings have shown promising antibacterial properties against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in developing new antimicrobial agents (Tucker et al., 1998). Furthermore, piperazinyl methanone derivatives have been synthesized and evaluated as TRPV4 channel antagonists, indicating their potential in pain management therapies (Tsuno et al., 2017).

Anticancer and Antituberculosis Studies

Research on structurally similar compounds, such as those containing cyclopropyl and piperazinyl groups, has also explored their anticancer and antituberculosis potentials. For instance, synthesized derivatives of cyclopropyl and piperazinyl methanones have been screened for their in vitro anticancer activity against human breast cancer cell lines and for antituberculosis activity, demonstrating significant biological activity and highlighting the importance of structural modifications in enhancing therapeutic effects (Mallikarjuna et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available data. As with any chemical compound, appropriate safety measures should be taken when handling it, and it should be used only for its intended purpose.


Future Directions

The future directions for this compound are not specified in the available data. Given that it’s intended for research use only1, it’s likely that it could be used in the development of new chemical reactions, synthesis methods, or potentially as a lead compound in drug discovery.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-11-2-5-16(19-18-11)23-13-6-8-21(9-7-13)17(22)14-10-15(24-20-14)12-3-4-12/h2,5,10,12-13H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGDCDDXOHUEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Cyclopropylisoxazol-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.